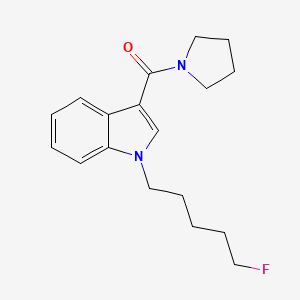
(1-(5-fluoropentyl)-1H-indol-3-yl)(pyrrolidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(5-fluoropentyl)-1H-indol-3-yl)(pyrrolidin-1-yl)methanone: is a synthetic compound that belongs to the class of indole-based synthetic cannabinoids. These compounds are designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant. The compound is known for its high affinity for cannabinoid receptors, particularly the CB1 receptor, which is primarily found in the brain.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(5-fluoropentyl)-1H-indol-3-yl)(pyrrolidin-1-yl)methanone typically involves the following steps:
Indole Formation: The indole core is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Fluoropentyl Chain Addition: The 5-fluoropentyl chain is introduced via a nucleophilic substitution reaction, where a fluoropentyl halide reacts with the indole nitrogen.
Pyrrolidinyl Methanone Formation: The final step involves the formation of the pyrrolidinyl methanone moiety through a condensation reaction between the indole derivative and pyrrolidine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chemical Synthesis: Large quantities of starting materials are reacted under controlled conditions to ensure high yield and purity.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets industry standards.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the fluoropentyl chain.
Reduction: Reduction reactions can occur at the carbonyl group of the pyrrolidinyl methanone moiety.
Substitution: The fluorine atom in the fluoropentyl chain can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation Products: Oxidized derivatives of the indole or fluoropentyl chain.
Reduction Products: Reduced forms of the pyrrolidinyl methanone moiety.
Substitution Products: Compounds with substituted fluoropentyl chains.
科学研究应用
(1-(5-fluoropentyl)-1H-indol-3-yl)(pyrrolidin-1-yl)methanone: has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of synthetic cannabinoids.
Biology: Studied for its interaction with cannabinoid receptors and its effects on cellular signaling pathways.
Medicine: Investigated for potential therapeutic applications, including pain management and neuroprotection.
Industry: Utilized in the development of new synthetic cannabinoids for research purposes.
作用机制
The compound exerts its effects primarily through its high affinity for the CB1 receptor. Upon binding to the CB1 receptor, it activates the receptor, leading to a cascade of intracellular signaling events. These events include the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases (MAPKs). The overall effect is the alteration of neurotransmitter release, which can result in various physiological and psychological effects.
相似化合物的比较
(1-(5-fluoropentyl)-1H-indol-3-yl)(pyrrolidin-1-yl)methanone: is similar to other synthetic cannabinoids such as:
- (1-pentyl-1H-indol-3-yl)(naphthalen-1-yl)methanone
- (1-(5-fluoropentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone
- (1-(5-fluoropentyl)-1H-indol-3-yl)(methylamino)methanone
Uniqueness
The presence of the fluoropentyl chain and the pyrrolidinyl methanone moiety makes this compound unique. These structural features contribute to its high affinity for cannabinoid receptors and its distinct pharmacological profile.
属性
分子式 |
C18H23FN2O |
|---|---|
分子量 |
302.4 |
IUPAC 名称 |
[1-(5-fluoropentyl)indol-3-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C18H23FN2O/c19-10-4-1-5-13-21-14-16(15-8-2-3-9-17(15)21)18(22)20-11-6-7-12-20/h2-3,8-9,14H,1,4-7,10-13H2 |
InChI 键 |
AJOAHRJLOXOZKX-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2=CN(C3=CC=CC=C32)CCCCCF |
同义词 |
(1-(5-fluoropentyl)-1H-indol-3-yl)(pyrrolidin-1-yl)methanone |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



